REACTION_CXSMILES
|
[Br:1]Br.[CH2:3]([O:5][C:6](=[O:17])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[CH3:4].O>C(Cl)(Cl)Cl>[CH2:3]([O:5][C:6](=[O:17])[CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[C:13]([Br:1])[CH:14]=1)[CH3:4]
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
113.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic phase is separated out
|
Type
|
WASH
|
Details
|
washed with 10% sodium hydrosulfite solution
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvents
|
Type
|
CUSTOM
|
Details
|
a yellow oil is collected (154 g; 98%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCC1=CC(=C(C=C1)OC)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |